molecular formula C26H20N2O6 B3918006 METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

Cat. No.: B3918006
M. Wt: 456.4 g/mol
InChI Key: UNQUGDXIWRMMHQ-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines indeno[1,2-b]pyridine, furan, and nitrophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of indeno[1,2-b]pyridine derivatives with furan and nitrophenyl intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-methyl-4-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6/c1-13-12-15(28(31)32)8-9-16(13)19-10-11-20(34-19)22-21(26(30)33-3)14(2)27-24-17-6-4-5-7-18(17)25(29)23(22)24/h4-12,22,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQUGDXIWRMMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C3C4=C(C5=CC=CC=C5C4=O)NC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
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METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
Reactant of Route 3
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METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
Reactant of Route 4
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METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
Reactant of Route 5
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METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-METHYL-4-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

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